
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
描述
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine, often referred to as a derivative of benzodioxin, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its effects on hemoglobin affinity and potential therapeutic applications in conditions like sickle cell disease.
The molecular formula of this compound is , with a molecular weight of approximately 273.32 g/mol. Its structure consists of a benzodioxin moiety linked to a fluorophenyl group, which may contribute to its biological activity.
Hemoglobin Modulation
Recent studies have identified that derivatives of benzodioxin can act as allosteric effectors of hemoglobin. Specifically, a related compound, di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1), was shown to significantly increase the oxygen affinity of hemoglobin. This effect is crucial for reducing the sickling of red blood cells in patients with sickle cell disease .
Key Findings:
- Increased Oxygen Affinity : TD-1 increased the oxygen affinity of both normal and sickle hemoglobin in vitro .
- Inhibition of Sickling : The compound demonstrated a dose-dependent reduction in the sickling of red blood cells under hypoxic conditions. For instance, treatment with TD-1 reduced sickled cells from 95% to approximately 11% at a concentration of 2 mM .
The mechanism by which these compounds exert their effects involves binding to specific sites on hemoglobin, stabilizing its relaxed state (R-state), and preventing the transition to the tense state (T-state) that leads to sickling in low oxygen conditions. The binding interactions involve covalent modifications and stabilization through non-covalent interactions within the hemoglobin tetramer .
Case Studies
Several studies have explored the biological activity of benzodioxin derivatives:
-
Study on Hemoglobin Affinity :
- Objective : To evaluate small molecules that modulate hemoglobin's oxygen affinity.
- Methodology : A high-throughput screening was conducted involving 38,700 compounds.
- Results : Identified several potent modulators, including those based on the benzodioxin structure, which showed significant increases in oxygen affinity compared to traditional treatments .
- Therapeutic Potential in Sickle Cell Disease :
Data Summary
The following table summarizes key biological activities and findings related to this compound and its derivatives:
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a fluorinated phenylalkyl halide under basic conditions (e.g., Na₂CO₃, pH 9–10) . Optimization includes:
- Temperature : Room temperature to 50°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the amine product.
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- Methodological Answer :
- IR Spectroscopy : Stretching vibrations for NH₂ (~3300 cm⁻¹), C-F (~1220 cm⁻¹), and benzodioxin C-O-C (~1250 cm⁻¹) .
- ¹H-NMR : Key signals include:
- Benzodioxin protons: δ 4.2–4.4 ppm (dioxane CH₂).
- 4-Fluorophenyl protons: δ 7.1–7.3 ppm (meta to F).
- Ethylamine protons: δ 2.8–3.1 ppm (CH₂-NH₂) .
- CHN Analysis : Validates stoichiometry (e.g., C₁₅H₁₄FNO₂).
Q. What safety protocols are critical during handling and disposal of this compound?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).
- Waste Disposal : Segregate organic waste; neutralize acidic byproducts before disposal via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can enzymatic inhibition assays (e.g., α-glucosidase or acetylcholinesterase) be designed to evaluate its bioactivity?
- Methodological Answer :
- Assay Design :
- Substrate : p-Nitrophenyl-α-D-glucopyranoside (for α-glucosidase).
- Inhibition Kinetics : Vary compound concentration (0.1–100 µM) with fixed substrate; measure IC₅₀ via spectrophotometry (405 nm) .
- Controls : Include known inhibitors (e.g., acarbose) and solvent blanks.
- Data Analysis : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition.
Q. What experimental strategies assess the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?
- Methodological Answer :
- Incubation Conditions :
- Matrix : Human plasma or rat liver microsomes (37°C, pH 7.4).
- Time Points : 0, 15, 30, 60, 120 min.
- Analysis : LC-MS/MS quantifies parent compound degradation; calculate half-life (t₁/₂) and intrinsic clearance .
- Metabolite ID : High-resolution MS (HRMS) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation).
Q. How can contradictory data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?
- Methodological Answer :
- Binding Assay Refinement :
- Receptor Source : Use transfected cell lines (e.g., HEK293) expressing human receptors to minimize species variability.
- Radioligand Specificity : Include cold ligands (e.g., ketanserin for 5-HT₂A) to confirm competitive displacement .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare Ki values across receptor subtypes.
Q. What computational approaches (e.g., molecular docking, QSAR) predict its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Docking Studies :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Crystal structures of CYP450 isoforms (e.g., CYP3A4) or hERG channels.
- QSAR Models : Train on datasets (e.g., ChEMBL) to predict logP, BBB permeability, and Ames test outcomes .
- ADMET Prediction : SwissADME or ProTox-II for bioavailability and hepatotoxicity risks.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(4-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-12-7-5-11(6-8-12)9-13(18)16-10-19-14-3-1-2-4-15(14)20-16/h1-8,13,16H,9-10,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDMOVJGPKLNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CC3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1491844-67-7 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。